5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid
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Overview
Description
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a pyrazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(1-phenyl-4-pyrazolyl)acrylic acid with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions, leading to the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Catalysts and solvents are chosen to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Halogenated derivatives and substituted pyrazoles.
Scientific Research Applications
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-3-phenylisoxazole-4-carboxylic Acid: Similar structure but lacks the pyrazole moiety.
3-(1-Phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole: Lacks the carboxylic acid group.
Uniqueness
5-Methyl-3-(1-phenyl-4-pyrazolyl)isoxazole-4-carboxylic Acid is unique due to the presence of both the isoxazole and pyrazole rings, along with a carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C14H11N3O3 |
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Molecular Weight |
269.25 g/mol |
IUPAC Name |
5-methyl-3-(1-phenylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O3/c1-9-12(14(18)19)13(16-20-9)10-7-15-17(8-10)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19) |
InChI Key |
PXMPQKJCXCBKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CN(N=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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